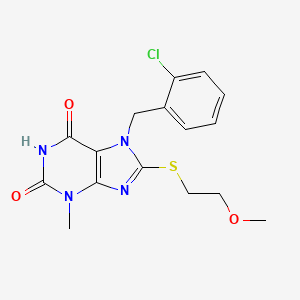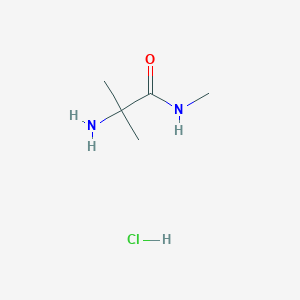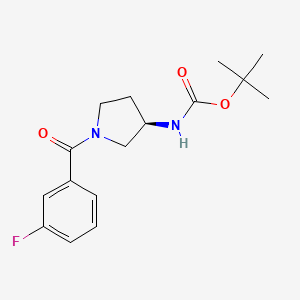![molecular formula C25H26ClN3O2S B2580563 N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride CAS No. 1327563-55-2](/img/structure/B2580563.png)
N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
These compounds are synthesized through a series of chemical reactions, starting from basic structures such as 2-aminobenzothiazole. Their synthesis involves multiple steps, including reactions with chloroacetyl chloride, hydrazine hydrate, and various other reactants depending on the desired derivative. The characterization of these compounds is achieved through elemental analyses and various spectroscopic techniques, ensuring their structural integrity and purity.
Antibacterial Activity
Several studies have reported the antibacterial potential of these derivatives. They have been tested against a broad spectrum of Gram-positive and Gram-negative bacteria. The results have shown that these compounds exhibit significant antibacterial activity, making them potential candidates for developing new antibacterial agents (Bhoi, Borad, Parmar, & Patel, 2015).
Antitumor and Antiproliferative Activities
Research has also explored the antitumor properties of these derivatives. Some compounds have shown promising antitumor activity against various human cancer cell lines, including those for breast cancer and leukemia. This suggests their potential as lead compounds for the development of new anticancer agents. In particular, derivatives have been evaluated for their ability to inhibit epidermal growth factor receptor (EGFR), a target associated with cancer cell proliferation (Deng et al., 2019).
Anti-Parkinson's Activity
Compounds containing the N-(benzo[d]thiazol-2-yl)acetamide structure have been studied for their anti-Parkinson's activity. These studies involve the synthesis of novel derivatives and their evaluation in in vitro and in vivo models, showing significant free radical scavenging activity and protective effects against Parkinson's disease (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Src Kinase Inhibitory Activities
Derivatives have been synthesized and evaluated for their Src kinase inhibitory activities, a critical target in cancer research. The studies aim to understand the structure-activity relationship to develop potent inhibitors for therapeutic applications. Some derivatives have shown efficacy in inhibiting cell proliferation in various cancer cell lines, highlighting their potential as anticancer agents (Fallah-Tafti et al., 2011).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2-naphthalen-1-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S.ClH/c29-24(18-20-8-5-7-19-6-1-2-9-21(19)20)28(13-12-27-14-16-30-17-15-27)25-26-22-10-3-4-11-23(22)31-25;/h1-11H,12-18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFXNORNEQDNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)CC4=CC=CC5=CC=CC=C54.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Cyclopropanecarbonyl-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2580480.png)
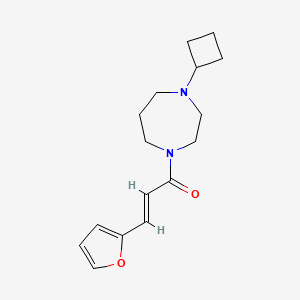
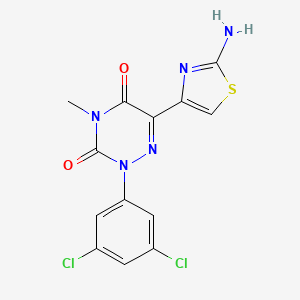

![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B2580486.png)
![[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2580487.png)
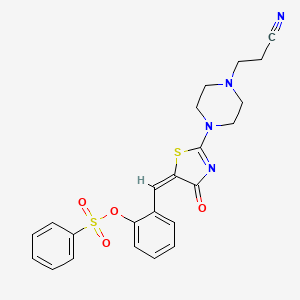
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2580490.png)
![5-(N,N-dimethylsulfamoyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2580491.png)
